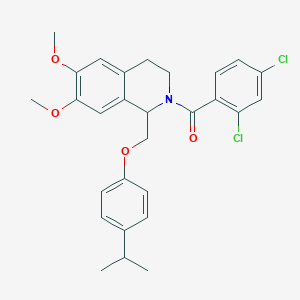![molecular formula C13H15N3O3 B2395327 Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate CAS No. 2247206-50-2](/img/structure/B2395327.png)
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAA is a pyrazole-based compound that has been synthesized using various methods. The compound has been found to exhibit potent biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been shown to inhibit the phosphorylation of Akt and the activation of NF-κB, leading to the inhibition of cell proliferation and the induction of apoptosis. The compound has also been found to inhibit the expression of pro-inflammatory cytokines by suppressing the activation of NF-κB.
Biochemical and Physiological Effects:
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been found to exhibit potent biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has several advantages as a potential therapeutic agent, including its potent biological activities and its ability to inhibit various signaling pathways. The compound has been found to be relatively easy to synthesize, making it a promising candidate for drug development. However, there are also limitations to using Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate, including further studies to understand its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential anti-cancer, anti-inflammatory, and neuroprotective agent, and further studies are needed to fully explore its therapeutic potential. In addition, studies are needed to determine the optimal dosage and administration of Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate for different diseases and to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate can be synthesized using various methods, including the reaction of 1-methyl-3-phenoxypyrazole with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to obtain Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate. Other methods involve the use of different reagents and catalysts, such as sodium hydride and N,N-dimethylformamide.
Applications De Recherche Scientifique
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-9-11(14-8-12(17)18-2)13(15-16)19-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLYOPVEWNWGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC=C2)NCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

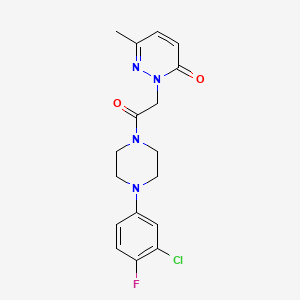
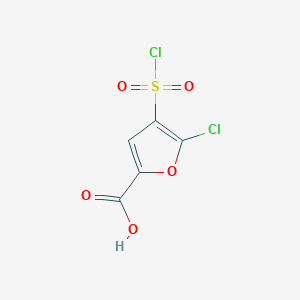
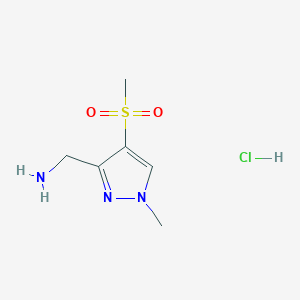
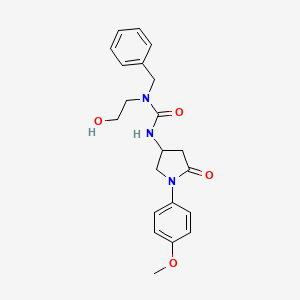
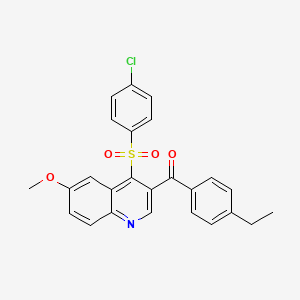
![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)
![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)
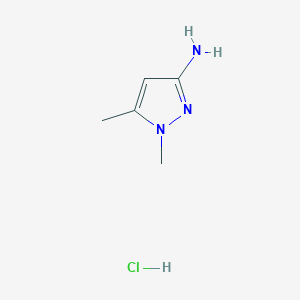
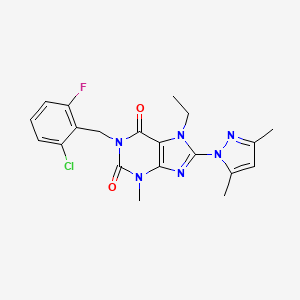
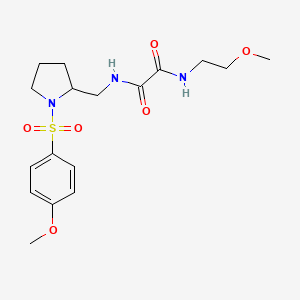
![N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2395263.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-benzylacetamide](/img/structure/B2395265.png)
